4-[butyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-[butyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound. It is characterized by the presence of a benzamide group, a benzo[d]thiazolyl group, and a sulfamoyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazolyl intermediate: This can be achieved by reacting 5,6-dimethoxybenzo[d]thiazole with appropriate reagents under specific conditions.
Introduction of the sulfamoyl group: The N-butyl-N-methylsulfamoyl group can be introduced through sulfonation reactions.
Coupling reactions: The final step involves coupling the benzo[d]thiazolyl intermediate with the benzamide moiety under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfamoyl group.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[butyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide may have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(N-butyl-N-methylsulfamoyl)-N-(benzo[d]thiazol-2-yl)benzamide: Lacks the methoxy groups.
4-(N-butyl-N-methylsulfamoyl)-N-(5,6-dimethoxyphenyl)benzamide: Lacks the thiazole ring.
Uniqueness
The presence of both the benzo[d]thiazolyl and dimethoxy groups in 4-[butyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide may confer unique biological properties, such as enhanced binding affinity or specificity for certain targets, compared to similar compounds.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S2/c1-5-6-11-24(2)31(26,27)15-9-7-14(8-10-15)20(25)23-21-22-16-12-17(28-3)18(29-4)13-19(16)30-21/h7-10,12-13H,5-6,11H2,1-4H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYMJXWEUGLXSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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